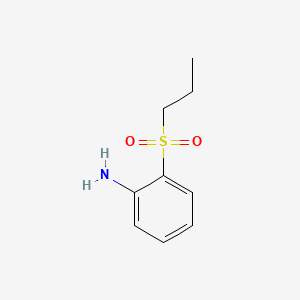

2-(Propylsulphonyl)aniline

Overview

Description

2-(Propylsulphonyl)aniline is a chemical compound with the molecular formula C9H13NO2S . It is also known as 2-(Isopropylsulfonyl)aniline and 2-Aminophenyl Isopropyl Sulfone . The average mass of this compound is 199.270 Da .

Synthesis Analysis

The synthesis of anilines, including this compound, can be achieved through various methods. One common method is the nitration-reduction pathway, where a carbon–hydrogen (C–H) bond in a benzene ring is replaced with a carbon–nitrogen (C–N) bond . Another approach involves the use of light and two transition-metal catalysts .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitrogen atom attached, forming an aniline group . The compound also contains a propylsulphonyl group .Chemical Reactions Analysis

Anilines, including this compound, are precursors of many high-value chemical products. They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 199.27 . The compound is air sensitive and should be stored under inert gas . It appears as a white to brown powder or crystal .Scientific Research Applications

Environmental Remediation

- Aniline and its derivatives have been investigated for their degradation in environmental settings. A study explored the degradation of aniline using persulfate activated with rice straw biochar, demonstrating significant removal of aniline and total organic carbon, suggesting potential applications in water treatment and environmental remediation Wu et al., 2018.

- Another research focused on the sulfate radical anion oxidation of pharmaceuticals, including aniline-based compounds, for water decontamination, indicating the effectiveness of sulfate radical-based technologies in treating wastewater Ahmed et al., 2012.

Material Science

- The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines was studied, producing water-soluble and self-doped polyaniline derivatives. These findings highlight the potential for creating new materials with enhanced solubility and electrical properties Prévost et al., 1999.

- Research on the protection of lyocell fibers against fibrillation using cross-linking agents demonstrates the application of aniline derivatives in improving the wet abrasion resistance of fibers, relevant for textile industry advancements Renfrew & Phillips, 2003.

Sensor Technology

- Aniline derivatives have been utilized in sensor technology, such as in the development of potentiometric sensors based on the inductive effect on the pKa of poly(aniline). This research opens avenues for creating sensors with specific responses to changes in electron density or physical distortions Shoji & Freund, 2001.

Biochemical Applications

- The synthesis of N-phenylsulfonamide derivatives from aniline and their investigation for inhibiting properties on certain esterase enzymes highlight the potential of aniline derivatives in medicinal chemistry, particularly for therapeutic targets like Alzheimer's disease and glaucoma Kazancioglu & Senturk, 2020.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of anilines, including 2-(Propylsulphonyl)aniline, are promising. They have been extensively investigated due to their remarkable physicochemical properties . The latest advancements in the field of polyaniline (PANI), polypyrrole (PPy)-based hydrogels have been discussed . The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors and anticorrosion materials, and in a variety of biological applications, have been highlighted .

properties

IUPAC Name |

2-propylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQVKVCODPHASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998020 | |

| Record name | 2-(Propane-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76697-58-0 | |

| Record name | 2-(Propylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76697-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylsulphonyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076697580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Propane-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propylsulphonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

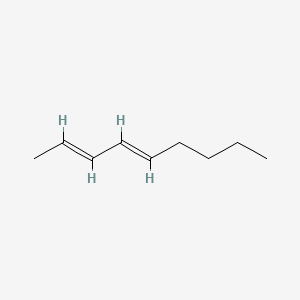

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B1623283.png)

![6-Hydroxy-2-methylbenzo[de]isoquinoline-1,3-dione](/img/structure/B1623295.png)